5-Bromo-2-(hydroxymethyl)benzoic acid

Catalog No.
S9074617
CAS No.
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(hydroxymethyl)benzoic acid

Product Name

5-Bromo-2-(hydroxymethyl)benzoic acid

IUPAC Name

5-bromo-2-(hydroxymethyl)benzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

KJZVMBFKUKCLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CO

5-Bromo-2-(hydroxymethyl)benzoic acid is an aromatic compound with the molecular formula C8H7BrO3\text{C}_8\text{H}_7\text{BrO}_3 and a molecular weight of 231.05 g/mol. It is characterized by the presence of a bromine atom at the second position and a hydroxymethyl group at the fifth position of the benzoic acid structure. The compound is also known by its IUPAC name, 2-bromo-5-(hydroxymethyl)benzoic acid, and has a CAS registry number of 1187238-21-6 . This compound exists as a solid at room temperature and is soluble in organic solvents.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under suitable conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 5-Bromo-2-(hydroxymethyl)benzoic acid can be achieved through several methods:

  • Bromination of Benzoic Acid: Starting from benzoic acid, bromination can be performed using bromine in an appropriate solvent to introduce the bromine atom at the desired position.
  • Formylation followed by Reduction: A formylation reaction can introduce a formyl group, which can then be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
  • Direct Hydroxymethylation: Using formaldehyde in the presence of a base may directly yield the hydroxymethyl derivative.

These methods allow for the efficient production of this compound for research and industrial applications.

5-Bromo-2-(hydroxymethyl)benzoic acid finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemicals: Potential use as a pesticide or fungicide due to its biological activity.
  • Chemical Research: Utilized in studies involving aromatic substitutions and functional group transformations.

Several compounds share structural similarities with 5-Bromo-2-(hydroxymethyl)benzoic acid. Notable examples include:

Compound NameChemical FormulaKey Features
5-Bromo-2-hydroxybenzoic acidC7H5BrO3Contains a hydroxyl group; known for antibacterial properties.
2-Bromo-4-(hydroxymethyl)benzoic acidC8H7BrO3Similar structure but different substitution pattern; potential antifungal activity.
3-Bromo-4-hydroxybenzoic acidC7H6BrO3Exhibits similar reactivity; used in dye synthesis.

The uniqueness of 5-Bromo-2-(hydroxymethyl)benzoic acid lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to its analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.95786 g/mol

Monoisotopic Mass

229.95786 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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